tert-butyl (3R)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate
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Overview
Description
tert-butyl (3R)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate: is a synthetic organic compound that belongs to the class of azepane derivatives. Azepane compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be formed through cyclization reactions.
Introduction of the Pyrazole Group: The pyrazole moiety can be introduced via condensation reactions with appropriate reagents.
tert-Butyl Protection: The carboxylate group is often protected with a tert-butyl group to prevent unwanted reactions during synthesis.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (3R)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its biological activity and potential therapeutic effects.
Medicine: Investigated for its potential as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate biological responses.
Pathways: Influencing signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (3R)-3-(1H-pyrazol-3-yl)piperidine-1-carboxylate
- tert-butyl (3R)-3-(1H-pyrazol-3-yl)morpholine-1-carboxylate
Uniqueness
tert-butyl (3R)-3-(1H-pyrazol-3-yl)azepane-1-carboxylate is unique due to its specific structural features, such as the azepane ring and the pyrazole moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H23N3O2 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(1H-pyrazol-5-yl)azepane-1-carboxylate |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17-9-5-4-6-11(10-17)12-7-8-15-16-12/h7-8,11H,4-6,9-10H2,1-3H3,(H,15,16)/t11-/m1/s1 |
InChI Key |
DLUCEDVVICPVDR-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H](C1)C2=CC=NN2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C2=CC=NN2 |
Origin of Product |
United States |
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